Bromothymol Blue sodium salt

Vue d'ensemble

Description

Bromothymol Blue sodium salt, also known as 3′,3′′-dibromothymolsulfonephthalein sodium salt, is a pH indicator used in microscopy and for titration . It appears bluish-green in neutral solution, turns blue at pH above 7.6, and yellow at pH below 6.0 .

Synthesis Analysis

Bromothymol Blue can be synthesized by brominating thymolsulfonephthalein, a derivative of phenol .Molecular Structure Analysis

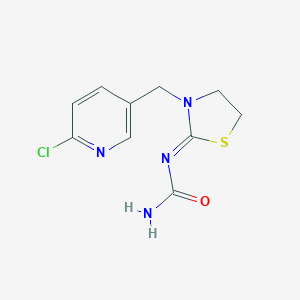

Bromothymol Blue is a relatively large molecule with a molecular weight of 646.38 g/mol. Its chemical formula is C27H27Br2NaO5S . The structure consists of three aromatic benzene rings, with a thym group connected to the first benzene ring along with a sulfur atom .Chemical Reactions Analysis

Bromothymol Blue acts as a weak acid in solution and can exist in either a protonated or deprotonated form . It changes color from yellow to blue, indicating a change in pH .Physical And Chemical Properties Analysis

Bromothymol Blue sodium salt is a clear, dark green liquid . It has a vapor pressure of 14mm Hg at 20°C and a boiling point greater than 100°C .Applications De Recherche Scientifique

pH Indicator

Bromothymol Blue sodium salt serves as a pH indicator due to its precise color transition at neutrality . It is mostly used in applications that require measuring substances that would have a relatively neutral pH (near 7) . It is bright aquamarine by itself, and greenish-blue in a neutral solution .

Vital Stain

It is used as a vital stain to trace the movement of fluids from the lymph . This application is particularly useful in biological and medical research where tracking fluid movement is essential .

Cell Wall or Nuclei Definition

Bromothymol Blue sodium salt is used to define cell walls or nuclei under the microscope . This helps in the visualization and study of cell structures, which is crucial in cellular biology and related research fields .

4. Demonstration of Fungal Hyphae within Plant Roots This compound is used for the demonstration of fungal hyphae within plant roots . This is particularly important in plant pathology and mycology, where understanding the interaction between fungi and plant hosts is key .

Freshwater pH Measurements

Bromothymol Blue has been used for freshwater pH measurements over a broad range of buffer intensities . This is crucial in environmental science and aquatic biology, where monitoring pH levels can indicate changes in water quality .

Carbonic Anhydrase Assay

It is also used for carbonic anhydrase assay due to the conversion of carbon dioxide to bicarbonate . This is particularly important in physiological and biochemical research, where understanding enzyme activity is key .

Mécanisme D'action

Target of Action

Bromothymol Blue Sodium Salt, also known as BTB, is primarily used as a pH indicator . Its primary target is the hydrogen ion concentration in a solution, which determines the pH of the solution .

Mode of Action

BTB acts as a weak acid in solution . It can exist in a protonated or deprotonated form, appearing yellow or blue, respectively . In a neutral solution, it appears greenish-blue . The deprotonation of the neutral form results in a highly conjugated structure, accounting for the difference in color .

Biochemical Pathways

BTB doesn’t directly interact with biochemical pathways. Instead, it serves as a tool to monitor changes in pH, which can indirectly indicate activity in biochemical pathways. For instance, it has been used to monitor the activity of the enzyme carbonic anhydrase due to the conversion of carbon dioxide to bicarbonate .

Result of Action

The primary result of BTB’s action is a visible color change that corresponds to the pH of the solution it’s in. This color change can be used to infer the presence of certain substances or the activity of certain biochemical processes. For example, it can indicate the presence of carbonic acid in a liquid .

Action Environment

The action of BTB is influenced by the pH of its environment. It appears yellow in solutions with a pH below 6.0, greenish-blue in neutral solutions, and blue in solutions with a pH above 7.6 . Its efficacy as a pH indicator is stable across a broad range of buffer intensities .

Orientations Futures

Propriétés

IUPAC Name |

sodium;2-[(Z)-(3-bromo-4-hydroxy-2-methyl-5-propan-2-ylphenyl)-(3-bromo-2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28Br2O5S.Na/c1-13(2)18-11-20(15(5)24(28)26(18)30)23(17-9-7-8-10-22(17)35(32,33)34)21-12-19(14(3)4)27(31)25(29)16(21)6;/h7-14,30H,1-6H3,(H,32,33,34);/q;+1/p-1/b23-21+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMKFVGALBGZKGW-FKWCIMQXSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1Br)O)C(C)C)C(=C2C=C(C(=O)C(=C2C)Br)C(C)C)C3=CC=CC=C3S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C(=C1Br)O)C(C)C)/C(=C/2\C=C(C(=O)C(=C2C)Br)C(C)C)/C3=CC=CC=C3S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27Br2NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

646.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Sigma-Aldrich MSDS] | |

| Record name | Sodium bromothymol Blue | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12478 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

34722-90-2 | |

| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2-bromo-3-methyl-6-(1-methylethyl)-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium α-(3-bromo-5-isopropyl-4-oxo-2-methyl-2,5-cyclohexadienylidene)-2-(3-bromo-4-hydroxy-5-isopropyl-2-methylphenyl)toluenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.